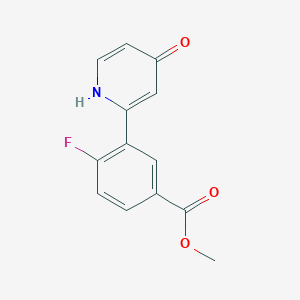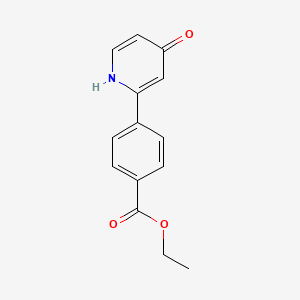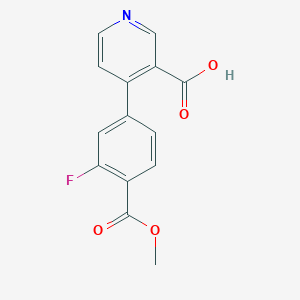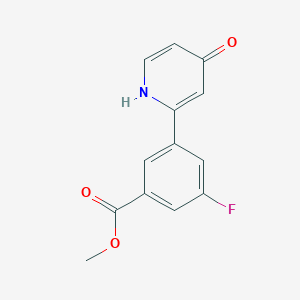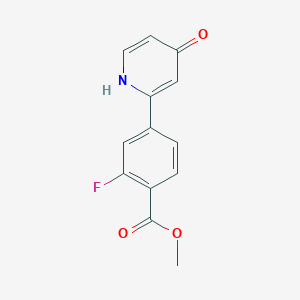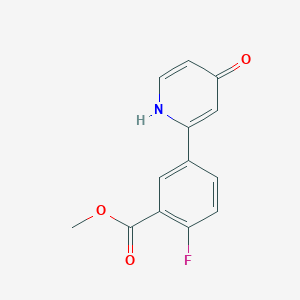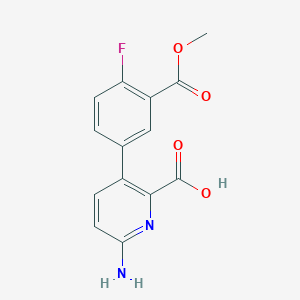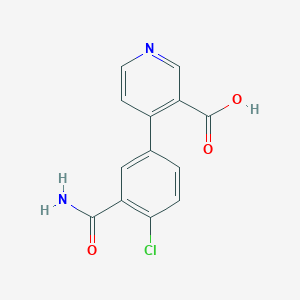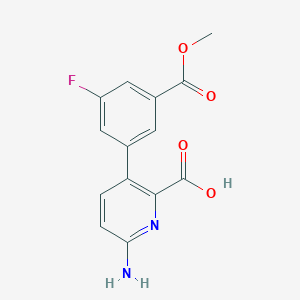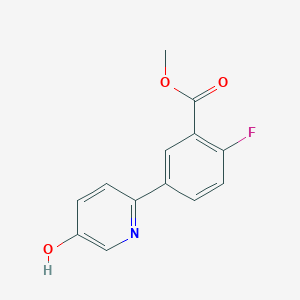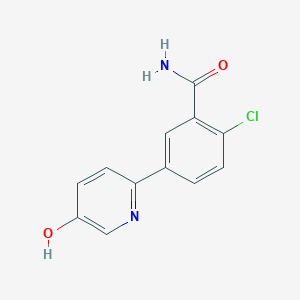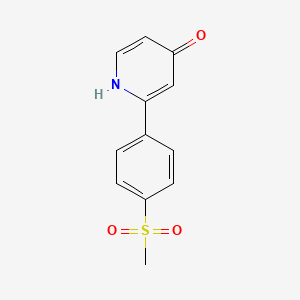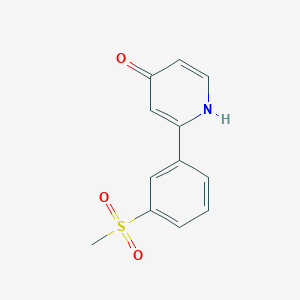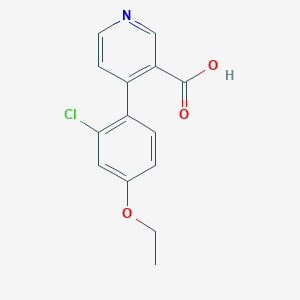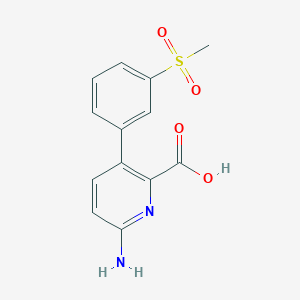
6-Amino-3-(3-methylsulfonylphenyl)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-3-(3-methylsulfonylphenyl)picolinic acid is a synthetic organic compound belonging to the class of picolinic acids. Picolinic acids are derivatives of pyridine with a carboxylic acid group at the 2-position. This particular compound features an amino group at the 6-position and a 3-methylsulfonylphenyl group at the 3-position, making it a unique and versatile molecule in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(3-methylsulfonylphenyl)picolinic acid typically involves multi-step organic reactions. One common method starts with the nitration of 3-methylsulfonylbenzene to introduce a nitro group. This is followed by a reduction step to convert the nitro group to an amino group. The resulting compound is then subjected to a cyclization reaction with picolinic acid derivatives under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process, ensuring consistency and efficiency .
化学反应分析
Types of Reactions
6-Amino-3-(3-methylsulfonylphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, amines, and various substituted picolinic acid derivatives .
科学研究应用
6-Amino-3-(3-methylsulfonylphenyl)picolinic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 6-Amino-3-(3-methylsulfonylphenyl)picolinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit the entry of enveloped viruses by disrupting viral membrane integrity and preventing fusion with host cell membranes . This unique mechanism makes it a promising candidate for antiviral therapies .
相似化合物的比较
Similar Compounds
Picolinic Acid: A simpler derivative with a carboxylic acid group at the 2-position.
6-Amino-2-picolinic Acid: Similar structure but lacks the 3-methylsulfonylphenyl group.
3-Methylsulfonylphenyl Derivatives: Compounds with similar substituents but different core structures.
Uniqueness
6-Amino-3-(3-methylsulfonylphenyl)picolinic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
IUPAC Name |
6-amino-3-(3-methylsulfonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-20(18,19)9-4-2-3-8(7-9)10-5-6-11(14)15-12(10)13(16)17/h2-7H,1H3,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEBIJOYEKCFDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
